![molecular formula C17H16ClN5O2 B2489507 5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207018-40-3](/img/no-structure.png)

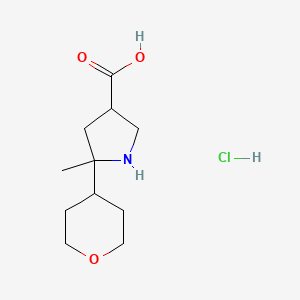

5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

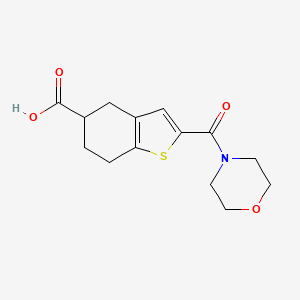

The synthesis of compounds related to 5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps, starting from basic precursors. For example, the synthesis of similar compounds has been reported through reactions involving azidoanisole with various reagents under specific conditions to form triazole derivatives (Pokhodylo, Slyvka, & Pavlyuk, 2020). These processes often involve cyclization reactions to form the triazole ring, followed by functional group transformations to introduce the desired substituents.

未来方向

作用机制

Target of Action

The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Mode of Action

Triazole compounds are known to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions, which could contribute to its interaction with its targets .

Biochemical Pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Pharmacokinetics

Triazole compounds are generally well-absorbed and distributed in the body due to their small size and polar nature .

Result of Action

Given the wide range of biological activities of triazole compounds, it could potentially have a variety of effects depending on the specific targets it interacts with .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-chloroaniline with 4-methoxybenzyl azide to form the intermediate compound, which is then reacted with propiolic acid to form the final product.", "Starting Materials": [ "4-chloroaniline", "4-methoxybenzyl azide", "propiolic acid", "diisopropylcarbodiimide (DIC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 4-chloroaniline in DMF and add TEA. Stir the mixture at room temperature for 10 minutes.", "Step 2: Add 4-methoxybenzyl azide to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add propiolic acid and DIC to the reaction mixture and stir at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water and extract with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Purify the crude product by column chromatography to obtain the final product." ] } | |

CAS 编号 |

1207018-40-3 |

产品名称 |

5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide |

分子式 |

C17H16ClN5O2 |

分子量 |

357.8 |

IUPAC 名称 |

5-(4-chloroanilino)-N-[(4-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C17H16ClN5O2/c1-25-14-8-2-11(3-9-14)10-19-17(24)15-16(22-23-21-15)20-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |

InChI 键 |

WEZDTZOECXAPAF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)

![1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2489426.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride](/img/structure/B2489427.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2489429.png)

![N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2489431.png)

![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2489432.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)

![1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2489446.png)